Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate

Overview

Description

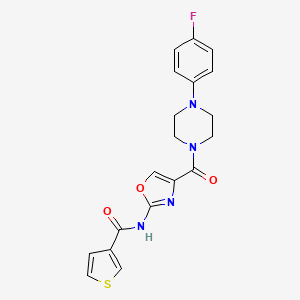

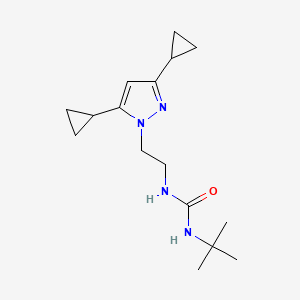

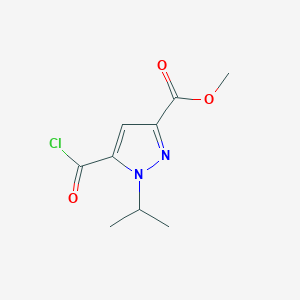

Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate is a chemical compound with the molecular formula C10H12BrN3O2S . It has a molecular weight of 318.19 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a bromo group at the 5th position and a methyl group at the 6th position .Physical And Chemical Properties Analysis

The compound is typically stored in a dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications

Synthesis and Potential in Anticancer Agents

Ethyl (((5-bromo-6-methylpyridin-2-yl)amino)carbonothioyl)carbamate and its derivatives have been extensively studied for their potential in anticancer applications. A study conducted by Temple et al. (1983) focused on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from a similar compound. These derivatives showed effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice with P388 leukemia, demonstrating potential anticancer properties (Temple et al., 1983).

Molecular Structure and Hydrogen Bonding

In 2010, Dolzhenko et al. explored the molecular structure of a related compound, highlighting its existence in a specific tautomeric form. The study detailed the intramolecular hydrogen bonding patterns, contributing to the stability of the molecular structure. This research enhances the understanding of the structural aspects of such compounds, which is crucial in drug design (Dolzhenko et al., 2010).

Antimitotic Activity

Another area of interest is the antimitotic activity of these compounds. Studies by Temple and Rener (1992) have delved into the synthesis of ring analogues and derivatives, focusing on their antimitotic properties and anticancer activity. These findings are significant in the context of cancer therapy, where antimitotic agents play a crucial role (Temple & Rener, 1992).

Metabolic Studies and Isomer Activity

Further research by Temple and Rener in 1992 investigated the metabolism of related compounds in mice. The study found differences in potency between the S- and R-isomers of the compound, providing insights into the metabolic pathways and efficacy of these compounds in biological systems (Temple & Rener, 1992).

properties

IUPAC Name |

ethyl N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2S/c1-3-16-10(15)14-9(17)13-8-5-4-7(11)6(2)12-8/h4-5H,3H2,1-2H3,(H2,12,13,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWIOOYDNPJMRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=NC(=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2473150.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide](/img/structure/B2473154.png)

![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2473157.png)

![ethyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B2473158.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B2473159.png)

![3-Cyclopropyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2473165.png)